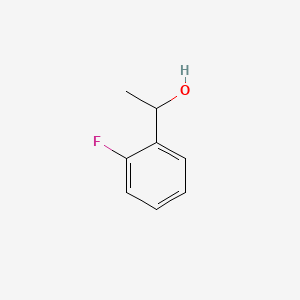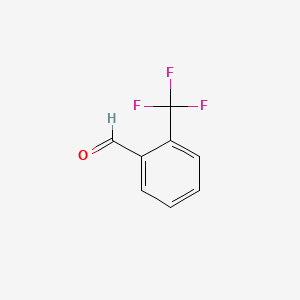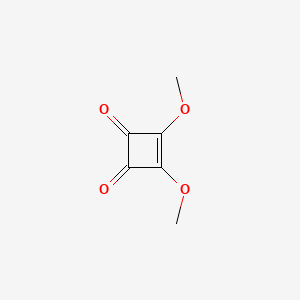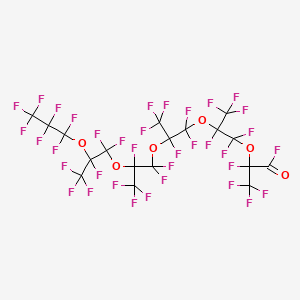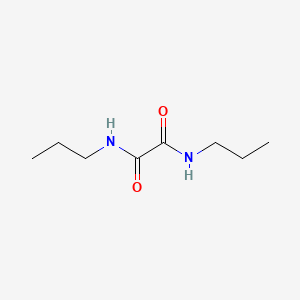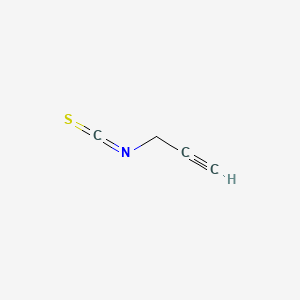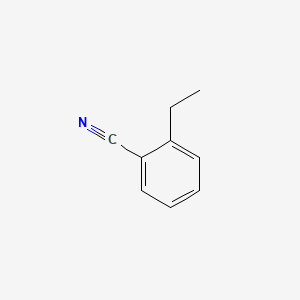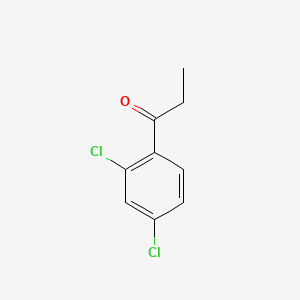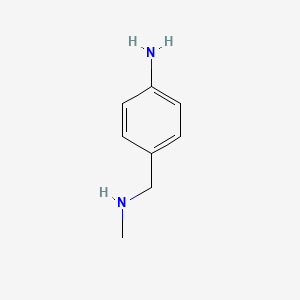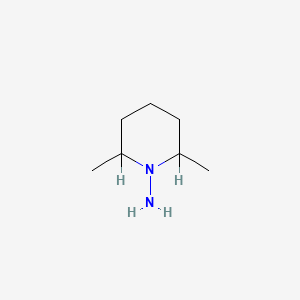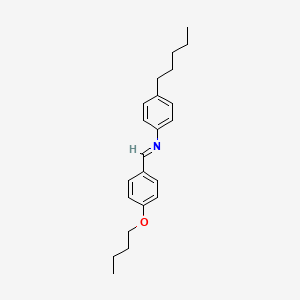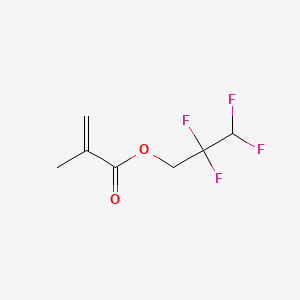![molecular formula C16H13F3O B1295115 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- CAS No. 59756-57-9](/img/structure/B1295115.png)
2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-
Overview
Description
2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C16H13F3O and its molecular weight is 278.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The compound is a chalcone that can be synthesized by catalytic hydrogenolysis of 1,4-dihydroxybenzene and epoxidation of the resulting dihydropyran . It has been shown to be an effective catalyst for the epoxidation of acetophenone . The reaction mechanism of this reaction involves the formation of a reactive radical intermediate that reacts with oxygen to form an epoxide .
Biochemical Pathways
It’s known that the compound plays a role in the epoxidation of acetophenone .
Biochemical Analysis
Biochemical Properties
2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to exhibit neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons by different pathways . This interaction suggests that 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- can modulate enzyme activity and protein interactions, thereby affecting cellular processes.
Cellular Effects
The effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its neuroprotective properties indicate that it can alter signaling pathways related to cell survival and apoptosis . Additionally, it may affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to protect neurons from apoptosis suggests that it may interact with key proteins involved in cell death pathways, thereby preventing cell death and promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Its degradation products and their impact on cellular processes are also important considerations.
Dosage Effects in Animal Models
The effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications .
Metabolic Pathways
2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in neuroprotection suggests that it may affect metabolic pathways related to energy production and cellular stress responses .
Transport and Distribution
Within cells and tissues, 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its localization and accumulation in target cells. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
1-phenyl-3-[3-(trifluoromethyl)phenyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c17-16(18,19)14-8-4-7-13(9-14)11-15(20)10-12-5-2-1-3-6-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBVFQPMQKODRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069359 | |
| Record name | 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59756-57-9 | |
| Record name | 1-Phenyl-3-[3-(trifluoromethyl)phenyl]-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59756-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-phenyl-3-(3-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-[3-(trifluoromethyl)phenyl]acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

